Propanenitrile, 3-(ethenyloxy)-

Description

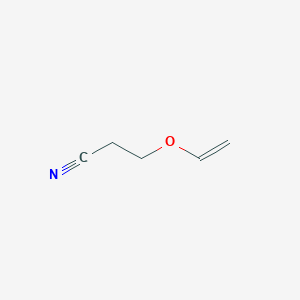

Propanenitrile, 3-(ethenyloxy)- (CAS 2141-62-0), also known as 3-ethoxypropionitrile, is a nitrile derivative with the molecular formula C₅H₇NO (C₅H₉NO for its homopolymer, CAS 37452-25-8). It is characterized by an ethoxy group (-OCH₂CH₃) attached to the third carbon of a propanenitrile backbone. This compound is primarily used as a polymer additive and laboratory chemical . Its homopolymer exhibits stability under recommended storage conditions and poses moderate health hazards, including skin/eye irritation and acute oral toxicity (Category 4, H302) .

Properties

CAS No. |

15678-32-7 |

|---|---|

Molecular Formula |

C5H7NO |

Molecular Weight |

97.12 g/mol |

IUPAC Name |

3-ethenoxypropanenitrile |

InChI |

InChI=1S/C5H7NO/c1-2-7-5-3-4-6/h2H,1,3,5H2 |

InChI Key |

YKNZKOHIKKTXPC-UHFFFAOYSA-N |

Canonical SMILES |

C=COCCC#N |

Related CAS |

37452-25-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural analogs of 3-(ethenyloxy)propanenitrile, emphasizing substituent variations:

| Compound Name (CAS No.) | Molecular Formula | Substituents/Functional Groups | Key Structural Differences |

|---|---|---|---|

| 3-(ethenyloxy)propanenitrile (2141-62-0) | C₅H₇NO | Ethoxy (-OCH₂CH₃), nitrile (-CN) | Reference compound |

| 3-Methoxypropanenitrile (N/A) | C₄H₇NO | Methoxy (-OCH₃) | Shorter alkoxy chain |

| 3-(Phenylmethoxy)propanenitrile (6328-48-9) | C₁₀H₁₀NO | Benzyloxy (-OCH₂C₆H₅) | Aromatic substituent |

| 3-(Hexylamino)propanenitrile (N/A) | C₉H₁₈N₂ | Hexylamino (-NHCH₂CH₂CH₂CH₂CH₂CH₃) | Amino group vs. ethoxy group |

| 3,3,3-Trifluoro-2-(2-propenyloxy)-2-(trifluoromethyl)propanenitrile (54884-92-3) | C₈H₅F₆NO | Trifluoromethyl (-CF₃), allyloxy (-OCH₂CHCH₂) | Fluorinated substituents, branched structure |

| 3-Ethoxy-2-(2-pyridinyl)propenonitrile (N/A) | C₁₀H₁₀N₂O | Pyridinyl ring, propenonitrile backbone | Heterocyclic aromatic system |

Physical and Chemical Properties

Limited data are available for 3-(ethenyloxy)propanenitrile, but its fluorinated analog (CAS 54884-92-3) has a predicted boiling point of 162.7°C and density of 1.357 g/cm³, higher than non-fluorinated derivatives due to increased molecular weight and fluorine's electronegativity . In contrast, amino-substituted derivatives like 3-(Hexylamino)propanenitrile are typically yellow-to-orange oils with lower polarity, as evidenced by IR and NMR spectra .

Key Research Findings

- Thermal Stability: Fluorinated nitriles exhibit higher thermal stability than non-fluorinated analogs, making them suitable for high-temperature applications .

- Reactivity: Amino-substituted derivatives show nucleophilic reactivity at the amino group, enabling further functionalization .

- Polymer Compatibility: The homopolymer of 3-(ethenyloxy)propanenitrile is non-reactive under standard conditions but decomposes to release CO, NOₓ, and HBr gases upon combustion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.